Chromium(III) perchlorate hexahydrate

Description

Properties

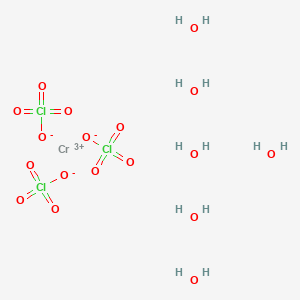

IUPAC Name |

chromium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Cr.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWECJTDFTJYSGZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3CrH12O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514430 | |

| Record name | Chromium(3+) perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-94-9 | |

| Record name | Chromium(3+) perchlorate--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium triperchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chromium(III) Perchlorate Hexahydrate: Core Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and safety considerations for chromium(III) perchlorate (B79767) hexahydrate. The information is intended to support laboratory research and development activities involving this inorganic compound.

Core Properties

Chromium(III) perchlorate hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic salt that exists as a dark blue or cyan crystalline powder at room temperature.[1][2][3][4] The central chromium atom is in the +3 oxidation state, forming a coordination complex with water molecules and perchlorate anions.[5] In aqueous solutions, it dissociates into the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, and perchlorate (ClO₄⁻) anions.[2][5] This compound is notable for its high solubility in polar solvents such as water and ethanol.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Chemical Formula | Cr(ClO₄)₃·6H₂O | [5] |

| Molecular Weight | 458.44 g/mol | [4][6] |

| Appearance | Dark blue to cyan crystalline powder | [2][4] |

| CAS Number | 55147-94-9 | [5][6] |

| Melting Point | 130 °C | [7] |

| Decomposition Temperature | 180-220 °C | [7] |

| Solubility in Water | 130 g/100 mL at 20 °C | [3] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by reacting chromium(III) hydroxide (B78521) or chromium(III) oxide with perchloric acid.[2][3]

Materials:

-

Chromium(III) hydroxide (Cr(OH)₃) or Chromium(III) oxide (Cr₂O₃)

-

Perchloric acid (HClO₄), 70%

-

Deionized water

-

Stir plate and stir bar

-

Beaker

-

Heating mantle (optional)

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of chromium(III) hydroxide or chromium(III) oxide to a beaker containing a calculated volume of 70% perchloric acid. The reaction is as follows:

-

Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O

-

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[3]

-

-

Stir the mixture gently. The reaction may be exothermic. If the reaction is slow, gentle heating can be applied to facilitate the dissolution of the chromium precursor.[2]

-

Continue stirring until the solid has completely dissolved, resulting in a clear, colored solution.[2]

-

Transfer the resulting solution to a crystallizing dish.

-

Allow the solvent to evaporate slowly in the fume hood. The rate of evaporation can be controlled to influence crystal size. Slower evaporation promotes the formation of larger, well-defined crystals.[2]

-

Collect the resulting crystals by filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Note: The specific hydrate (B1144303) that crystallizes is dependent on conditions such as temperature and concentration. Lower crystallization temperatures may favor the formation of higher hydrates, such as the nonahydrate.[2][3]

Characterization Workflow

A typical workflow for the characterization of synthesized this compound is outlined below.

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy: Aqueous solutions of chromium(III) complexes typically exhibit two main absorption bands in the visible region, corresponding to d-d electronic transitions. For the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, these bands are observed around 410 nm and 575 nm.[8]

-

Sample Preparation: Prepare a dilute aqueous solution of this compound of known concentration.

-

Instrumentation: Use a standard UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum over the visible range (typically 350-750 nm).

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the perchlorate anion and the coordinated water molecules. The perchlorate ion (ClO₄⁻) exhibits strong absorption bands typically in the region of 1100 cm⁻¹ and 620 cm⁻¹.[9] Water molecules will show characteristic O-H stretching and H-O-H bending vibrations.

-

Sample Preparation: Prepare a solid sample, for example, by creating a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Measurement: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Applications in Research

This compound serves as a valuable precursor and reagent in various research applications:

-

Source of Chromium(III) Ions: It is a convenient source of Cr(III) ions for studies in solution chemistry.[5]

-

Synthesis of Chromium Complexes: It is used as a starting material for the synthesis of other chromium(III) coordination compounds.[5]

-

Crystallographic Studies: The compound and its derivatives are utilized in crystallographic studies to understand the coordination chemistry of chromium(III).[5]

-

Materials Science: It is employed in the electrodeposition of chromium(III)-based oxide-hydroxide films for the development of advanced surface coatings.[2]

Relevance in Biological Systems and Drug Development

While there is no direct evidence of this compound being used in drug development, trivalent chromium (Cr(III)) itself has been studied for its potential role in biological systems, particularly in glucose metabolism and insulin (B600854) signaling.[10][11] It is important to note that the biological effects are attributed to the Cr(III) ion, not the specific perchlorate salt.

Cr(III) is believed to enhance insulin signaling, potentially by acting as a second messenger.[10][12] The proposed mechanism involves the binding of Cr(III) to the oligopeptide chromodulin, which can then potentiate the activity of the insulin receptor.[13]

It is crucial to recognize the distinction between the nutritional and pharmacological roles of Cr(III) and the potential toxicity of other chromium species, such as hexavalent chromium (Cr(VI)), which is a known carcinogen.[14]

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions.[13] As a perchlorate, it is a strong oxidizing agent.[4]

5.1. Hazards:

-

Oxidizer: Can intensify fires and may cause fire or explosion when in contact with combustible materials.[1]

-

Health Hazards: May cause skin and eye irritation or burns.[1][13] Ingestion can be harmful.[13] Chronic exposure to chromium(III) compounds may have adverse effects on the liver and kidneys.[13]

-

Explosion Risk: Unintentional dehydration of metal perchlorates can lead to the formation of unstable lower hydrates that are capable of explosive decomposition.[13]

5.2. Handling and Storage:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents, organic materials, and strong acids.[13]

-

Keep containers tightly closed and in their original packaging.[15]

5.3. Spill and Waste Disposal:

-

In case of a spill, avoid using combustible materials like paper towels for cleanup.[1] Use an inert absorbent material.

-

Spilled material and cleanup residues should be treated as hazardous waste.[16]

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16] Never dispose of perchlorates down the drain.[17]

-

For aqueous perchlorate waste, chemical reduction can be a pre-treatment step before disposal. This typically involves acidification followed by reaction with a reducing agent like zero-valent iron (ZVI).[1] This procedure should only be carried out by trained personnel in a controlled laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|Supplier [benchchem.com]

- 3. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. This compound (55147-94-9) for sale [vulcanchem.com]

- 6. Chromium(3+) perchlorate--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemister.ru]

- 8. researchgate.net [researchgate.net]

- 9. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Is the Pharmacological Mode of Action of Chromium(III) as a Second Messenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Biological role of chromium in humans and animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. aaem.pl [aaem.pl]

- 15. dtsc.ca.gov [dtsc.ca.gov]

- 16. vumc.org [vumc.org]

- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

In-Depth Technical Guide to the Physical and Chemical Characteristics of Chromium(III) Perchlorate Hexahydrate (Cr(ClO₄)₃·6H₂O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) perchlorate (B79767) hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic compound that serves as a source of chromium(III) ions in various chemical and research applications. It is a coordination complex consisting of a central chromium(III) ion, perchlorate counter-ions, and water molecules of hydration.[1] The chromium ion exists in the +3 oxidation state and is characterized by its d³ electronic configuration, which imparts distinct paramagnetic and colorful properties to its compounds.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its use in a research and development setting.

Physical and Chemical Properties

The physical and chemical properties of chromium(III) perchlorate hexahydrate are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | Cr(ClO₄)₃·6H₂O | [1] |

| Molecular Weight | 458.4 g/mol | [1] |

| Appearance | Cyan or dark blue to cyan crystalline powder | [2][3] |

| Melting Point | Not available | |

| Decomposition Temperature | Decomposes upon heating | [4] |

| Solubility in Water | 130 g/100 mL at 20 °C | [2] |

| Solubility in other solvents | Soluble in ethanol | [1][3] |

| CAS Number | 55147-94-9 | [1] |

Spectroscopic Properties

The spectroscopic properties are primarily determined by the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.

| Spectroscopic Technique | Characteristic Peaks (λ_max) | Reference |

| UV-Visible Spectroscopy | ~410 nm and ~575 nm | [5] |

Molecular Structure and Crystallography

The crystal structure of this compound is defined by the presence of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. In this complex ion, the chromium(III) center adopts a distorted octahedral coordination geometry, with six water molecules acting as ligands.[6] The perchlorate ions (ClO₄⁻) are not directly coordinated to the chromium ion but exist as counter-ions within the crystal lattice, balancing the 3+ charge of the complex cation.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are representative methodologies and may require optimization for specific experimental setups.

Synthesis of this compound

This protocol describes the synthesis via the reaction of chromium(III) hydroxide (B78521) with perchloric acid.[2][3]

Materials:

-

Chromium(III) hydroxide (Cr(OH)₃)

-

Perchloric acid (HClO₄), ~70%

-

Distilled water

-

Beakers

-

Stirring plate and stir bar

-

pH meter or pH paper

-

Crystallizing dish

-

Vacuum filtration apparatus

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of chromium(III) hydroxide to a beaker containing a calculated volume of perchloric acid solution. The reaction is exothermic and should be performed with caution.

-

Stir the mixture gently until the chromium(III) hydroxide has completely dissolved, forming a clear, colored solution.

-

Monitor the pH of the solution to ensure the reaction has gone to completion and to avoid excess acidity.

-

Transfer the resulting solution to a crystallizing dish.

-

Allow the solvent to evaporate slowly at room temperature. Covering the dish with a watch glass with a small opening can promote the formation of larger crystals.

-

Once crystals have formed, collect them by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any residual acid.

-

Dry the crystals in a desiccator over a suitable drying agent.

Characterization by UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of an aqueous solution of Cr(ClO₄)₃·6H₂O.

Materials:

-

This compound

-

Distilled water

-

Volumetric flasks

-

Pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of Cr(ClO₄)₃·6H₂O and dissolving it in a volumetric flask with distilled water.

-

From the stock solution, prepare a series of dilutions to a concentration suitable for UV-Visible analysis (typically in the mM range).

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for the scan (e.g., 300-800 nm).

-

Fill a quartz cuvette with distilled water to use as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Record the absorption spectrum of the sample solution.

-

Identify the wavelengths of maximum absorbance (λ_max). For the [Cr(H₂O)₆]³⁺ ion, peaks are expected around 410 nm and 575 nm.[5]

Characterization by Thermal Analysis (TGA/DSC)

This protocol provides a general procedure for the thermal analysis of Cr(ClO₄)₃·6H₂O using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Materials:

-

This compound

-

TGA/DSC instrument

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's guidelines.

-

Accurately weigh a small amount of the Cr(ClO₄)₃·6H₂O sample (typically 5-10 mg) into a sample pan.

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the experimental parameters:

-

Start temperature (e.g., room temperature)

-

End temperature (e.g., 600 °C)

-

Heating rate (e.g., 10 °C/min)

-

Purge gas and flow rate (e.g., nitrogen at 50 mL/min)

-

-

Start the analysis. The instrument will record the sample's mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves. The TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DSC curve will indicate whether these processes are endothermic or exothermic. Perchlorates are strong oxidizers and can decompose energetically, so caution is advised.[7]

Biological Role and Signaling Pathway

Trivalent chromium is considered an essential trace element that plays a role in glucose and lipid metabolism.[8][9] While the precise mechanism is still under investigation, one proposed model involves the oligopeptide chromodulin.[10] In this model, chromium(III) ions bind to apochromodulin (the chromium-free form) inside the cell. Upon insulin (B600854) binding to its receptor on the cell surface, the receptor undergoes a conformational change and autophosphorylation. The now activated, chromium-bound holochromodulin can then bind to the insulin receptor, further amplifying its tyrosine kinase activity. This amplification enhances the downstream signaling cascade, leading to improved glucose uptake and metabolism.[8]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[4] It is a strong oxidizing agent and can react violently with reducing agents and organic materials.[4] Heating may cause decomposition, leading to the release of toxic fumes, including hydrogen chloride and metal oxides.[4] Perchlorate salts can be explosive, especially when dehydrated or in contact with certain metals and acids.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

Conclusion

This compound is a valuable reagent in chemical research, providing a soluble source of the hexaaquachromium(III) ion. Its properties are well-defined, although detailed crystallographic information could be further elucidated. Understanding its physical and chemical characteristics, coupled with safe handling practices, is crucial for its effective and responsible use in the laboratory. Its potential role in biological systems, particularly in insulin signaling, highlights an area of ongoing research where this compound may be of interest.

References

- 1. This compound (55147-94-9) for sale [vulcanchem.com]

- 2. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 3. This compound|Supplier [benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. [Biological role of chromium in humans and animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. aaem.pl [aaem.pl]

- 9. The role of Chromium III in the organism and its possible use in diabetes and obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Synthesis of Chromium(III) Perchlorate Hexahydrate from Chromium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chromium(III) perchlorate (B79767) hexahydrate from chromium hydroxide (B78521). The document details the chemical principles, experimental protocols, safety considerations, and characterization of the final product, tailored for a scientific audience.

Introduction

Chromium(III) perchlorate hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic salt that appears as a dark blue to cyan crystalline powder.[1] It is highly soluble in water and ethanol.[2] This compound serves as a valuable precursor for the synthesis of various chromium(III) coordination complexes and finds applications in materials science, particularly in the electrodeposition of chromium-based films.[1] The synthesis from chromium hydroxide is a straightforward acid-base neutralization reaction.

Chemical Principles

The synthesis of this compound from chromium hydroxide is based on the reaction of a basic metallic hydroxide with a strong acid, perchloric acid. The resulting products are the corresponding salt and water. The balanced chemical equation for this neutralization reaction is:

Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O[3][4]

In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. The perchlorate ions (ClO₄⁻) act as counter-ions to balance the charge.[1] The hexahydrate form is typically obtained through crystallization from the aqueous solution.[1]

An alternative, yet similar, synthesis route involves the reaction of chromium(III) oxide with perchloric acid:

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[2]

Experimental Protocol

Materials:

-

Chromium(III) hydroxide (Cr(OH)₃)

-

Perchloric acid (HClO₄), ~60-70% solution

-

Deionized water

-

Filter paper

Equipment:

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Heating plate

-

Crystallizing dish

-

Buchner funnel and filter flask

-

Vacuum source

-

pH indicator paper or pH meter

Procedure:

-

Reaction Setup: In a glass beaker placed on a magnetic stirrer, create a suspension of a known quantity of chromium(III) hydroxide in a minimal amount of deionized water.

-

Neutralization: While stirring continuously, slowly and carefully add a stoichiometric amount of perchloric acid solution to the chromium(III) hydroxide suspension. The reaction is exothermic and may require cooling to control the temperature.[1] Monitor the pH of the solution, aiming for a neutral or slightly acidic endpoint. Continue stirring until all the chromium(III) hydroxide has dissolved, indicating the formation of soluble chromium(III) perchlorate.[1]

-

Concentration: Gently heat the resulting solution on a heating plate to evaporate excess water and concentrate the chromium(III) perchlorate solution. Avoid vigorous boiling.

-

Crystallization: Once the solution is sufficiently concentrated, transfer it to a crystallizing dish and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation and Drying: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the crystals under vacuum.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Cr(ClO₄)₃·6H₂O | [1][2] |

| Molecular Weight | 458.44 g/mol | [1] |

| Appearance | Dark blue to cyan crystalline powder | [1] |

| Solubility in Water | 130 g/100 mL (20 °C) | [2] |

| Solubility in Ethanol | Soluble | [2] |

| Melting Point | 130 °C | |

| Decomposition Temp. | 180-220 °C |

Spectroscopic Data

While specific spectra for the synthesized product are not available in the searched literature, studies on aqueous solutions of chromium(III) perchlorate have been conducted. Spectroscopic analysis of a solution containing 5×10⁻³ mol dm⁻³ Cr³⁺ in a 1 mol dm⁻³ sodium perchlorate and 1×10⁻² mol dm⁻³ perchloric acid medium can provide insights into the coordination environment of the hexaaquachromium(III) ion.[1]

Safety Precautions

General Handling:

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat, must be worn at all times.

Perchloric Acid Hazards:

-

Perchloric acid is a strong oxidizing agent and is highly corrosive. Contact with skin and eyes can cause severe burns.

-

When heated, perchloric acid can become explosive, especially in the presence of organic materials or strong dehydrating agents.

-

Never heat perchloric acid with an open flame. Use a water bath or a heating mantle.

-

Avoid contact of perchloric acid with combustible materials such as wood, paper, and organic solvents.

Chromium(III) Compound Hazards:

-

Chromium(III) compounds are generally considered less toxic than chromium(VI) compounds. However, they can be irritating to the skin, eyes, and respiratory tract.

-

Chronic exposure to chromium(III) compounds may cause adverse health effects.

Waste Disposal:

-

All waste containing perchloric acid and chromium compounds must be disposed of as hazardous waste according to institutional guidelines. Do not mix perchloric acid waste with other chemical waste streams.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols before commencing any experimental work.

References

A Comprehensive Technical Guide to the Synthesis of Hexaaquachromium(III) Perchlorate [Cr(ClO₄)₃·6H₂O] from Chromium(III) Oxide and Perchloric Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of the preparation of hexaaquachromium(III) perchlorate (B79767), a compound of interest in coordination chemistry and materials science. The synthesis involves the reaction of chromium(III) oxide with perchloric acid. Due to the significant hazards associated with perchloric acid and perchlorate salts, this procedure must only be undertaken by trained professionals in a controlled laboratory environment with appropriate safety measures in place.

Critical Safety Protocols

Perchloric acid is a powerful oxidizing agent and is highly corrosive.[1] When heated, it can become unstable and potentially explosive.[2][3] Perchlorate salts, especially those of heavy metals, can be shock-sensitive and form explosive mixtures with organic compounds.[2][4] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): A complete PPE ensemble must be worn at all times. This includes, at a minimum, a lab coat over full-length clothing, closed-toe shoes, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., neoprene, nitrile).[1][3][5]

-

Ventilation: All operations involving perchloric acid must be conducted within a certified chemical fume hood, preferably one specifically designed for perchloric acid use with a wash-down system.[1][3][5]

-

Incompatible Materials: Avoid all contact between perchloric acid and organic materials (wood, paper, solvents), strong dehydrating agents (like sulfuric acid), and reducing agents.[2][3][6] Spontaneous combustion can occur.[1]

-

Heating: Never heat perchloric acid with an open flame or in an oil bath.[3][5] Heating should be avoided if possible. If essential, it must be performed in a specialized perchloric acid fume hood to prevent the formation of explosive perchlorate crystals in the exhaust ducts.[2][6]

-

Spill Management: Have a spill kit ready. Small spills can be neutralized with a 10% sodium carbonate solution.[2] For larger spills, evacuate the area and contact emergency services.[2][3]

-

Waste Disposal: Perchloric acid waste must be collected in a designated, labeled, acid-resistant container and must not be mixed with other chemical waste.[1][3]

Reaction Stoichiometry and Properties

The synthesis is based on the acid-base reaction between chromium(III) oxide and perchloric acid, yielding chromium(III) perchlorate and water. The balanced chemical equation is:

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O [7][8]

The desired product is the hexahydrate form, Cr(ClO₄)₃·6H₂O, which crystallizes from the aqueous solution.

Table 1: Physicochemical Properties of Hexaaquachromium(III) Perchlorate

| Property | Value |

| Chemical Formula | Cr(ClO₄)₃·6H₂O[7][9][10] |

| Molar Mass | 458.44 g/mol [4][11] |

| Appearance | Cyan or dark blue crystalline solid[4][7][8] |

| Melting Point | 130 °C[10] |

| Decomposition Temp. | 180-220 °C[10] |

| Solubility in Water | 130 g/100 mL at 20 °C[7][8] |

| CAS Number | 55147-94-9[7][9][11] |

Table 2: Example Reactant Quantities for Synthesis

| Reactant | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| Chromium(III) Oxide | Cr₂O₃ | 151.99 | 0.05 | 7.60 | N/A |

| Perchloric Acid (70%) | HClO₄ | 100.46 | 0.30 | 42.8 (acid) | ~43.5 |

| Note: This table provides a stoichiometric example. The perchloric acid is typically used in slight excess to ensure complete reaction of the oxide. The volume of 70% HClO₄ (density ≈1.67 g/mL) required to deliver 30.14 g of pure acid is calculated. |

Detailed Experimental Protocol

This protocol outlines the synthesis of Cr(ClO₄)₃·6H₂O.

Materials and Equipment:

-

Chromium(III) oxide (Cr₂O₃), high purity

-

Perchloric acid (HClO₄), 60-72% solution

-

Deionized water

-

Glass beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Glass stirring rod

-

Buchner funnel and filter paper

-

Vacuum flask

-

Dessicator with a suitable drying agent (e.g., anhydrous CaCl₂)

Procedure:

-

Reactant Preparation: In a chemical fume hood, carefully weigh 7.60 g (0.05 mol) of chromium(III) oxide and place it into a 250 mL beaker.

-

Acid Addition: Measure approximately 44 mL of 70% perchloric acid. Slowly, and in small portions, add the perchloric acid to the beaker containing the chromium(III) oxide while stirring continuously with a magnetic stirrer. The reaction is an exothermic neutralization. Control the rate of addition to prevent excessive heat generation.

-

Reaction Digestion: Once all the acid has been added, cover the beaker with a watch glass and allow the mixture to stir at room temperature. The dissolution of chromium(III) oxide can be slow. Continue stirring until all the green solid has reacted to form a clear, cyan-colored solution. This may take several hours.

-

Crystallization: If the solution is highly concentrated, it may be necessary to add a small amount of deionized water to ensure all the salt remains dissolved. Filter the solution to remove any unreacted starting material or impurities. Place the resulting clear solution in a clean crystallizing dish and allow the solvent to evaporate slowly in the fume hood over several days. Blue-green crystals of Cr(ClO₄)₃·6H₂O will form.

-

Product Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected crystals sparingly with a minimal amount of ice-cold deionized water to remove any excess perchloric acid. Do not use organic solvents for washing due to the risk of forming explosive organic perchlorates.

-

Final Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight in a desiccator.

-

Storage: Store the final product in a clearly labeled, sealed container. Store away from organic materials and heat sources.[6]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental process and the chemical transformation.

Caption: Experimental workflow for the synthesis of Cr(ClO₄)₃·6H₂O.

Caption: Logical relationship between reactants and products.

References

- 1. concordia.ca [concordia.ca]

- 2. Fact Sheet: Perchloric Acid | PennEHRS [ehrs.upenn.edu]

- 3. escolifesciences.com [escolifesciences.com]

- 4. americanelements.com [americanelements.com]

- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 8. Chromium(III) perchlorate - Wikiwand [wikiwand.com]

- 9. Chromium(III) perchlorate hexahydrate (55147-94-9) for sale [vulcanchem.com]

- 10. This compound [chemister.ru]

- 11. Chromium(3+) perchlorate--water (1/3/6) | Cl3CrH12O18 | CID 12987845 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Hexaaquachromium(III) Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaaquachromium(III) perchlorate (B79767) is an inorganic salt with the chemical formula Cr(ClO₄)₃·6H₂O. It is a coordination complex where the central chromium ion is in the +3 oxidation state.[1] This compound typically appears as a dark blue to cyan crystalline powder and is highly soluble in water and ethanol.[2][3] Its primary utility in research is as a precursor for trivalent chromium, particularly in the electrodeposition of chromium(III)-based oxide-hydroxide films.[2] The molecular structure consists of a central chromium(III) ion octahedrally coordinated by six water molecules, forming the complex cation [Cr(H₂O)₆]³⁺, with perchlorate ions (ClO₄⁻) acting as counter-ions to balance the charge.[1]

Experimental Protocols

Synthesis of Hexaaquachromium(III) Perchlorate

The synthesis of hexaaquachromium(III) perchlorate can be achieved through a straightforward acid-base neutralization reaction. Two primary methods are commonly employed:

Method 1: Reaction with Chromium(III) Hydroxide (B78521) [2]

This method involves the reaction of chromium(III) hydroxide with perchloric acid.

-

Balanced Chemical Equation: Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O[2]

-

Procedure:

-

Carefully add a stoichiometric amount of perchloric acid to a suspension of chromium(III) hydroxide in distilled water.

-

The reaction mixture is stirred until the chromium(III) hydroxide is completely dissolved.

-

The resulting solution is then gently heated to concentrate it, promoting crystallization upon cooling.

-

The crystals of hexaaquachromium(III) perchlorate are collected by filtration, washed with a small amount of cold distilled water, and dried.

-

Method 2: Reaction with Chromium(III) Oxide [3]

An alternative synthesis route utilizes chromium(III) oxide and perchloric acid.

-

Balanced Chemical Equation: Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[2][3]

-

Procedure:

-

Chromium(III) oxide is dissolved in a slight excess of concentrated perchloric acid.

-

The mixture is heated to facilitate the dissolution of the oxide.

-

Upon complete dissolution, the solution is cooled to induce crystallization of the hexahydrate.

-

The product is isolated by filtration, washed, and dried as described in the previous method.

-

Structural Analysis and Crystallographic Data

A complete single-crystal X-ray diffraction analysis for hexaaquachromium(III) perchlorate is not prominently reported in the surveyed literature. However, significant structural insights can be inferred from isostructural and chemically similar compounds.

The Hexaaquachromium(III) Cation

The core of the crystal structure is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. In this complex, the chromium(III) ion is located at the center of an octahedron, coordinated by six water molecules. The Cr-O bond lengths are a critical parameter in defining the geometry of this cation.

Isostructural and Analogous Compounds

To approximate the crystallographic parameters of hexaaquachromium(III) perchlorate, data from hexaaquairon(III) perchlorate trihydrate and hexaaquachromium(III) nitrate (B79036) trihydrate are presented below. The chemical similarity and the common occurrence of isostructural series among transition metal salts make these compounds valuable references.[2]

| Parameter | Hexaaquairon(III) Perchlorate Trihydrate | Hexaaquachromium(III) Nitrate Trihydrate |

| Formula | --INVALID-LINK--₃·3H₂O | --INVALID-LINK--₃·3H₂O |

| Crystal System | Trigonal | Monoclinic |

| Space Group | P-3 | P2₁/c |

| a (Å) | 13.931 | 13.967 (1) |

| b (Å) | 13.931 | 9.6528 (9) |

| c (Å) | 5.344 | 10.981 (1) |

| α (°) | 90 | 90 |

| β (°) | 90 | 95.41 |

| γ (°) | 120 | 90 |

| V (ų) | - | 1473.87 |

| Z | - | 4 |

| Reference | [2] | [4] |

The structure of hexaaquachromium(III) nitrate trihydrate reveals two crystallographically distinct [Cr(H₂O)₆]³⁺ octahedra, which are interconnected through a three-dimensional network of hydrogen bonds involving the nitrate anions and water molecules.[4] It is highly probable that a similar extensive hydrogen bonding network exists in the crystal lattice of hexaaquachromium(III) perchlorate, with the oxygen atoms of the perchlorate anions and the coordinated water molecules participating as hydrogen bond acceptors and donors, respectively.[2]

Visualization of Structural Relationships

The following diagram illustrates the fundamental structural relationship within hexaaquachromium(III) perchlorate, depicting the central chromium ion, its primary coordination sphere of water molecules, and the associated perchlorate counter-ions.

Caption: Ionic and coordinate bonds in hexaaquachromium(III) perchlorate.

Conclusion

While the precise crystallographic data for hexaaquachromium(III) perchlorate remains to be fully elucidated and published, a robust understanding of its structural characteristics can be formulated through the analysis of analogous compounds. The central structural motif is unequivocally the [Cr(H₂O)₆]³⁺ cation, with perchlorate anions situated in the crystal lattice and participating in an extensive network of hydrogen bonds. The provided synthesis protocols offer reliable methods for the preparation of this compound for further research and application. Future single-crystal X-ray diffraction studies are necessary to definitively determine the unit cell parameters, space group, and atomic coordinates of hexaaquachromium(III) perchlorate, which will be a valuable addition to the field of inorganic chemistry and materials science.

References

An In-depth Technical Guide to the Molecular Geometry of Chromium(III) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) perchlorate (B79767) hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic coordination complex of significant interest in various fields of chemical research.[1][2][3] This document provides a comprehensive overview of its molecular geometry, drawing upon spectroscopic and structural analysis techniques. The central focus is the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, which dictates the primary coordination geometry of the complex. The perchlorate ions (ClO₄⁻) function as counter-ions, balancing the positive charge of the central chromium cation.[1]

Molecular Structure and Geometry

The molecular structure of chromium(III) perchlorate hexahydrate is characterized by a central chromium(III) ion octahedrally coordinated by six water molecules. This arrangement forms the complex cation [Cr(H₂O)₆]³⁺.[4][5][6] The chromium ion is in the +3 oxidation state, possessing a d³ electronic configuration, which leads to its characteristic paramagnetic properties.[1][6] The overall solid-state structure is an ionic crystal composed of these octahedral [Cr(H₂O)₆]³⁺ cations and tetrahedral perchlorate anions.[5]

The Hexaaquachromium(III) Cation: [Cr(H₂O)₆]³⁺

The coordination of six water molecules around the central chromium(III) ion results in a well-defined octahedral geometry.[6][7] Spectroscopic studies, particularly Extended X-ray Absorption Fine Structure (EXAFS) and Large-Angle X-ray Scattering (LAXS), on aqueous solutions of chromium(III) perchlorate have provided precise measurements of the bond distances within this cation.

The Perchlorate Anion: ClO₄⁻

The perchlorate anion is a tetrahedral molecule with the chlorine atom at the center and four oxygen atoms at the vertices. Spectroscopic data from various sources confirm this geometry.

Quantitative Structural Data

The following tables summarize the key quantitative data regarding the molecular geometry of the constituent ions of this compound.

Table 1: Structural Parameters of the [Cr(H₂O)₆]³⁺ Cation

| Parameter | Value | Experimental Method |

| Coordination Number | 6 | EXAFS / LAXS[4] |

| Geometry | Octahedral | Spectroscopic Data[6][7] |

| Cr-O Bond Distance | 1.966 (8) Å | EXAFS / LAXS[4] |

| O-Cr-O Bond Angles | ~90° and 180° | Inferred from Octahedral Geometry |

Table 2: Structural Parameters of the ClO₄⁻ Anion

| Parameter | Value (Typical) | Experimental Method |

| Geometry | Tetrahedral | Spectroscopic Data[5] |

| Cl-O Bond Distance | ~1.44 Å | X-ray Diffraction (from related structures) |

| O-Cl-O Bond Angles | ~109.5° | Inferred from Tetrahedral Geometry |

Experimental Protocols

The structural parameters presented above were primarily determined using EXAFS and LAXS techniques on aqueous solutions of chromium(III) perchlorate. A generalized methodology for these experiments is outlined below.

Extended X-ray Absorption Fine Structure (EXAFS) and Large-Angle X-ray Scattering (LAXS) Analysis

Objective: To determine the coordination number and bond distances of the hydrated chromium(III) ion in solution.

Methodology:

-

Sample Preparation: Aqueous solutions of chromium(III) perchlorate are prepared at various concentrations (e.g., 0.005 - 2.6 mol·dm⁻³).

-

LAXS Data Acquisition:

-

A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the sample solution in a thermostated container.

-

The scattered X-ray intensity is measured as a function of the scattering angle, 2θ.

-

Data is collected over a wide angular range to obtain high-resolution structural information.

-

Corrections are applied for background scattering, absorption, and polarization.

-

-

EXAFS Data Acquisition:

-

The X-ray absorption spectrum is measured at the Cr K-edge.

-

The energy of the incident X-ray beam is scanned through the absorption edge.

-

The absorption coefficient is measured as a function of photon energy.

-

The EXAFS signal (χ(k)) is extracted from the post-edge region of the spectrum.

-

-

Data Analysis:

-

LAXS: The radial distribution function (RDF) is calculated by Fourier transformation of the corrected scattering data. Peaks in the RDF correspond to interatomic distances within the sample.

-

EXAFS: The EXAFS data is Fourier transformed to obtain a pseudo-radial distribution function. The data is then fitted to theoretical models to extract structural parameters such as coordination number and bond distances.

-

Visualization of the Molecular Structure

The following diagram illustrates the coordination environment of the chromium(III) ion in this compound.

References

- 1. aps.anl.gov [aps.anl.gov]

- 2. NIST ICSD Web Site [icsd.nist.gov]

- 3. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 4. The structure of the hydrated gallium(III), indium(III), and chromium(III) ions in aqueous solution. A large angle X-ray scattering and EXAFS study | SLU publication database (SLUpub) [publications.slu.se]

- 5. Scolary — Inorganic Crystal Structure Database [scolary.com]

- 6. Inorganic Crystal Structure Database | re3data.org [re3data.org]

- 7. semanticscholar.org [semanticscholar.org]

In-Depth Technical Guide to CAS 55147-94-9: Chromium(III) Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and toxicological properties of Chromium(III) Perchlorate (B79767) Hexahydrate (CAS Number: 55147-94-9). Primarily utilized in inorganic synthesis and coordination chemistry, this compound serves as a crucial precursor for the development of novel chromium(III) complexes. While its direct biological applications in drug development are not extensively documented, this guide will delve into the known biological effects of its constituent ions, chromium(III) and perchlorate, to offer a complete toxicological and safety profile. Detailed experimental protocols for its synthesis and its application in the preparation of other chromium complexes are also presented, alongside structured data and visualizations to facilitate understanding and application in a research setting.

Chemical and Physical Properties

Chromium(III) perchlorate hexahydrate is an inorganic salt that exists as a cyan solid at room temperature.[1] It is highly soluble in water and other polar solvents, making it a versatile reagent in various chemical reactions.[2] The compound is a coordination complex where a central chromium(III) ion is coordinated to six water molecules, with perchlorate ions acting as counter-ions.[2]

General Properties

| Property | Value | Reference(s) |

| CAS Number | 55147-94-9 | [2] |

| Molecular Formula | Cr(ClO₄)₃·6H₂O | [2] |

| Molecular Weight | 458.44 g/mol | [3] |

| Appearance | Cyan solid | [1] |

| Solubility | Soluble in water and ethanol | [1][2] |

Structural Information

| Identifier | Value | Reference(s) |

| IUPAC Name | Chromium(3+);triperchlorate;hexahydrate | [4] |

| SMILES | O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | [2] |

| InChI | InChI=1S/3ClHO4.Cr.6H2O/c32-1(3,4,5);;;;;;;/h3(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3 | [4] |

Synthesis and Reactivity

Synthesis of this compound

This compound can be synthesized by the reaction of chromium(III) oxide or chromium(III) hydroxide (B78521) with perchloric acid.[1]

Reaction:

Cr₂(OH)₆ + 6HClO₄ → 2Cr(ClO₄)₃ + 12H₂O

Experimental Protocol:

-

Reactant Preparation: A stoichiometric amount of chromium(III) hydroxide is suspended in deionized water.

-

Reaction: Perchloric acid (70%) is added dropwise to the chromium(III) hydroxide suspension with constant stirring. The reaction is exothermic and should be carried out in an ice bath to control the temperature.

-

Crystallization: The resulting solution is slowly evaporated at room temperature until crystals of this compound begin to form.

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of ice-cold deionized water, and then dried in a desiccator over a suitable drying agent.

Reactivity and Use as a Precursor

This compound is primarily used as a starting material for the synthesis of other chromium(III) coordination complexes.[2] The perchlorate anions can be readily exchanged with other ligands, allowing for the facile preparation of a wide range of chromium(III) compounds with diverse properties and applications.

Biological and Toxicological Profile

Direct studies on the biological activity and toxicological profile of this compound are limited. Therefore, the following information is based on the known effects of its constituent ions.

Chromium(III)

Chromium(III) is considered an essential trace element for mammals, playing a role in glucose and lipid metabolism. However, the biological functions of chromium are still a subject of ongoing research. Chronic exposure to high levels of chromium(III) can lead to adverse health effects, including skin irritation and potential organ damage. It is important to note that trivalent chromium is significantly less toxic than hexavalent chromium.

Perchlorate

The perchlorate anion is known to competitively inhibit the sodium-iodide symporter (NIS) in the thyroid gland. This can disrupt the uptake of iodide, a crucial component of thyroid hormones, and potentially lead to hypothyroidism with prolonged exposure to high concentrations.

Combined Toxicity

Applications in Research

The primary application of this compound in a research context is as a precursor for the synthesis of novel chromium(III) coordination compounds.[2] These complexes are investigated for a variety of applications, including catalysis, materials science, and potential therapeutic uses.

Synthesis of a Representative Chromium(III) Complex: Hexaamminechromium(III) Chloride

This protocol describes the synthesis of a classic chromium(III) coordination complex using this compound as the starting material.

Experimental Protocol:

-

Dissolution: Dissolve a known amount of this compound in a minimal amount of deionized water.

-

Ligand Addition: To the stirred solution, add a concentrated aqueous solution of ammonia (B1221849) dropwise. A color change should be observed as the water ligands are replaced by ammonia. The reaction should be performed in a fume hood.

-

Precipitation: To the resulting hexaamminechromium(III) perchlorate solution, add a concentrated solution of sodium chloride to precipitate hexaamminechromium(III) chloride, which is less soluble.

-

Isolation: Collect the precipitate by vacuum filtration, wash with ethanol, and air dry.

Conclusion

This compound is a valuable reagent in inorganic and coordination chemistry, primarily serving as a versatile precursor for the synthesis of a wide array of chromium(III) complexes. While its direct biological applications are not well-defined, understanding the individual toxicological profiles of chromium(III) and perchlorate is essential for safe handling and use in a research environment. The detailed synthetic protocols provided in this guide offer a practical foundation for its application in the laboratory. Further research is warranted to explore the potential biological activities of novel chromium(III) complexes derived from this starting material.

References

A Technical Guide to the Thermal Decomposition of Chromium(III) Perchlorate Hexahydrate

This technical guide provides a comprehensive overview of the thermal decomposition of Chromium(III) perchlorate (B79767) hexahydrate (Cr(ClO₄)₃·6H₂O). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the thermal stability and decomposition characteristics of this compound.

Core Properties

Chromium(III) perchlorate hexahydrate is an inorganic compound with the chemical formula Cr(ClO₄)₃·6H₂O.[1] It exists as a solid at room temperature and is soluble in water and ethanol.[1][2] The molecular weight of the hexahydrate form is 458.4 g/mol .[1]

Quantitative Thermal Decomposition Data

The thermal decomposition of this compound involves a multi-stage process. The key quantitative data regarding its thermal behavior are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Cr(ClO₄)₃·6H₂O | Thermochimica Acta, 1975, Vol. 13, No. 2[3] |

| Molecular Weight | 458.44 g/mol | American Elements |

| Melting Point | 130 °C | Thermochimica Acta, 1975, Vol. 13, No. 2[3] |

| Decomposition Onset | 180 °C | Thermochimica Acta, 1975, Vol. 13, No. 2[3] |

| Decomposition Range | 180-220 °C | Thermochimica Acta, 1975, Vol. 13, No. 2[3] |

| Decomposition Product | Anhydrous Chromium(III) perchlorate | General knowledge of metal perchlorate decomposition |

Experimental Protocol for Thermal Analysis

The thermal decomposition of this compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These techniques provide information on mass loss and heat flow as a function of temperature. A general experimental protocol is outlined below.

Instrumentation and Sample Preparation

-

Instrumentation: A simultaneous TGA-DSC instrument is employed for the analysis. The instrument should be calibrated for temperature and heat flow using certified reference materials (e.g., indium, zinc).[4]

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is placed into an inert crucible, such as alumina (B75360) or platinum. To ensure reproducibility, a consistent and uniform particle size of the sample is recommended.[4]

Experimental Conditions

-

Atmosphere: The analysis is conducted under a controlled, inert atmosphere to prevent unwanted side reactions like oxidation. High-purity nitrogen or argon gas is typically used at a constant flow rate (e.g., 20-100 mL/min).[4]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the melting and decomposition events.

-

Data Acquisition: The instrument records the sample weight, temperature, and differential heat flow as a function of time and temperature.

Signaling Pathways

The term "signaling pathways" typically refers to biological processes. The thermal decomposition of this compound is a chemical process and does not involve biological signaling pathways.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of this compound using TGA-DSC.

References

An In-depth Technical Guide to the Hydrate Forms of Chromium(III) Perchlorate: Nonahydrate vs. Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonahydrate and hexahydrate forms of chromium(III) perchlorate (B79767), Cr(ClO₄)₃. The document synthesizes available data on their chemical and physical properties, outlines experimental protocols for their synthesis and characterization, and explores their potential relevance in scientific research, with a particular focus on areas pertinent to drug development.

Introduction

Chromium(III) perchlorate is an inorganic compound that exists in various hydrated forms, with the hexahydrate and nonahydrate being the most commonly cited.[1] These compounds are of interest to researchers due to the properties of the chromium(III) ion, an essential trace element in human metabolism, and the perchlorate anion, a weakly coordinating anion that influences the compound's reactivity and structure. Understanding the distinct characteristics of the hexahydrate and nonahydrate is crucial for their application in various fields, from fundamental coordination chemistry to the investigation of their biological activities.

Physicochemical Properties

The fundamental properties of chromium(III) perchlorate nonahydrate and hexahydrate are summarized below. While data for the hexahydrate is more readily available, information for the nonahydrate is less common in the literature.

| Property | Chromium(III) Perchlorate Nonahydrate | Chromium(III) Perchlorate Hexahydrate |

| Chemical Formula | Cr(ClO₄)₃·9H₂O | Cr(ClO₄)₃·6H₂O[1] |

| Molecular Weight | 512.49 g/mol | 458.44 g/mol [2] |

| Appearance | Cyan solid[1] | Cyan solid[1] |

| CAS Number | Not explicitly assigned | 55147-94-9[1] |

| Solubility | Soluble in water[1] | Soluble in water and ethanol[1] |

Synthesis and Experimental Protocols

General Synthesis of Chromium(III) Perchlorate

A general method for the preparation of chromium(III) perchlorate involves the reaction of a chromium(III) source with perchloric acid.[1]

Reaction:

Cr₂O₃ + 6HClO₄ → 2Cr(ClO₄)₃ + 3H₂O[1]

or

Cr(OH)₃ + 3HClO₄ → Cr(ClO₄)₃ + 3H₂O

The specific hydrate (B1144303) that crystallizes from the resulting solution is dependent on the experimental conditions, such as temperature and concentration.

Synthesis of this compound

A common method for preparing the hexahydrate involves dissolving a chromium(III) salt, such as chromium(III) chloride, in an aqueous solution of perchloric acid. The solution is then concentrated by heating, followed by cooling to induce crystallization.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Synthesis of Chromium(III) Perchlorate Nonahydrate

Detailed experimental protocols for the synthesis of the nonahydrate are not widely reported. However, based on the principles of hydrate formation, crystallization at lower temperatures would favor the formation of the higher hydrate, the nonahydrate.

Structural and Spectroscopic Characterization

Crystal Structure

This compound: The crystal structure of the hexahydrate is characterized by the presence of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. In this complex ion, the chromium(III) center is octahedrally coordinated to six water molecules. The perchlorate ions act as counter-ions and are not directly bonded to the chromium atom.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra of hydrated metal perchlorates are characterized by bands corresponding to the vibrations of the perchlorate anion (ClO₄⁻) and water molecules. The symmetry of the perchlorate anion (Td) results in characteristic vibrational modes.[3][4]

-

ν₁(a₁): Symmetric stretch (Raman active)

-

ν₂(e): Symmetric bend (Raman active)

-

ν₃(t₂): Asymmetric stretch (IR and Raman active)

-

ν₄(t₂): Asymmetric bend (IR and Raman active)

Differences in the spectra of the nonahydrate and hexahydrate would be expected in the regions of water vibrational modes (stretching and bending), reflecting the different hydration environments.

UV-Visible Spectroscopy

The UV-Vis spectra of chromium(III) complexes are typically characterized by d-d electronic transitions. For an octahedral Cr(III) complex like [Cr(H₂O)₆]³⁺, two spin-allowed transitions are expected. The positions of these absorption bands are sensitive to the ligand field strength.

Thermal Analysis

The thermal decomposition of hydrated metal perchlorates generally proceeds through dehydration followed by the decomposition of the anhydrous salt. The stability of the hydrates and the decomposition temperatures are influenced by the metal cation.

Expected Thermal Decomposition Pathway:

Caption: Generalized thermal decomposition pathway for hydrated chromium(III) perchlorate.

It is anticipated that the nonahydrate would exhibit an initial dehydration step at a lower temperature compared to the hexahydrate due to the presence of more loosely bound water molecules.

Relevance to Drug Development

While there is no direct evidence of chromium(III) perchlorate hydrates being used in drug development, the broader context of chromium(III) complexes and their biological activities is an active area of research.

Antimicrobial and Cytotoxic Potential

Various chromium(III) complexes have been investigated for their antimicrobial and cytotoxic properties.[5][6] The mechanism of action is thought to involve the interaction of the chromium(III) ion with cellular components, potentially leading to oxidative stress and cell death.[7] The choice of ligands coordinated to the chromium(III) center significantly influences the biological activity of the complex. The weakly coordinating nature of the perchlorate anion could make chromium(III) perchlorate a useful starting material for the synthesis of novel chromium-based therapeutic agents.

Toxicology and Safety Considerations

Both chromium(III) and perchlorate ions have known toxicological profiles. Trivalent chromium is an essential trace element, but high concentrations can be toxic.[8] Perchlorates can interfere with iodide uptake by the thyroid gland.[9] Therefore, any potential therapeutic application would require a thorough toxicological assessment. Chronic exposure to chromium(III) may cause irritation to the airways, and have adverse effects on the liver, kidneys, and white blood cells.[10]

Signaling Pathway Implication (Hypothetical):

The cytotoxicity of some chromium(III) complexes is hypothesized to involve their intracellular oxidation to higher oxidation states, such as Cr(V), which can then participate in redox cycling and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[7]

References

- 1. Chromium(III) perchlorate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hou.usra.edu [hou.usra.edu]

- 5. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress and antimicrobial activity of chromium(III) and ruthenium(II) complexes on Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity studies of chromium(III) complexes on human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chromium(III) perchlorate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Perchlorate Clinical Pharmacology and Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Solubility of Chromium(III) Perchlorate Hexahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chromium(III) perchlorate (B79767) hexahydrate in organic solvents. Due to a lack of specific quantitative data in publicly available literature for this particular compound, this guide also furnishes detailed experimental protocols for determining its solubility and presents comparative solubility data for other relevant transition metal perchlorates to offer a predictive context.

Introduction

Chromium(III) perchlorate hexahydrate, with the chemical formula Cr(ClO₄)₃·6H₂O, is an inorganic compound that serves as a source of chromium(III) ions in various chemical syntheses and research applications. Its solubility is a critical parameter for its use in solution-based reactions, particularly in the fields of materials science and drug development, where organic solvent systems are prevalent. Understanding its behavior in different organic media is essential for reaction kinetics, purification processes, and the formulation of chromium-containing compounds.

While qualitatively understood to be soluble in polar organic solvents, precise quantitative solubility data for this compound remains largely uncharacterized in scientific literature. This guide aims to bridge this knowledge gap by providing the necessary tools and comparative data for researchers to effectively work with this compound.

Solubility Data

Table 1: Solubility of Transition Metal Perchlorates in Various Solvents

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Ethanol | Soluble (Qualitative) | Not Specified |

| This compound | Other Organic Solvents | Data Not Available | Not Specified |

| Nickel(II) perchlorate hexahydrate | Ethanol | Soluble (Qualitative)[1] | Not Specified |

| Nickel(II) perchlorate hexahydrate | Acetone | Soluble (Qualitative)[1][2] | Not Specified |

| Nickel(II) perchlorate hexahydrate | Chloroform | Soluble (Qualitative)[3] | Not Specified |

| Copper(II) perchlorate | Acetic Acid | Soluble (Qualitative)[4] | Not Specified |

| Copper(II) perchlorate | Acetone | Soluble (Qualitative)[4] | Not Specified |

| Copper(II) perchlorate | Diethyl Ether | Soluble (Qualitative)[4] | Not Specified |

| Copper(II) perchlorate | Ethanol | Soluble (Qualitative)[4] | Not Specified |

| Copper(II) perchlorate | Methanol | Soluble (Qualitative)[4] | Not Specified |

| Copper(II) perchlorate | Furfural | 69 g/100 ml[4] | 20 |

| Cobalt(II) perchlorate | Ethanol | Insoluble (Qualitative)[5][6] | Not Specified |

| Cobalt(II) perchlorate | Acetone | Insoluble (Qualitative)[5][6] | Not Specified |

| Cobalt(II) perchlorate | 2-Ethoxyethanol | 117 g/100 g[6] | 20 |

| Manganese(II) perchlorate hexahydrate | Benzene | Soluble (Qualitative)[7] | Not Specified |

| Manganese(II) perchlorate hexahydrate | Ethyl Acetate | Soluble (Qualitative)[7] | Not Specified |

| Iron(III) perchlorate hydrate (B1144303) | Water | Soluble (Qualitative)[8][9] | Not Specified |

Experimental Protocols for Solubility Determination

The absence of quantitative data necessitates the use of standardized experimental methods to determine the solubility of this compound in specific organic solvents. The following protocols describe two common and effective methods: the gravimetric method and the UV-Visible spectroscopic method.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.

-

Alternatively, filter the saturated solution through a filter medium that is compatible with the organic solvent and maintained at the experimental temperature.

-

-

Solute Quantification:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not decompose the solute).

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The difference between the final mass of the container with the residue and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Express the solubility in terms of grams of solute per 100 mL or 100 g of solvent.

-

UV-Visible Spectroscopic Method

This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Visible spectrophotometer. The solvent itself should be used as the blank.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Step 1).

-

-

Sample Analysis:

-

After ensuring saturation, carefully withdraw a sample of the clear supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectroscopic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently lacking in the accessible literature, this guide provides researchers with the necessary framework to determine this crucial parameter. The comparative data on other transition metal perchlorates offers a valuable starting point for solvent selection, and the detailed experimental protocols for gravimetric and spectroscopic methods provide a clear path for obtaining reliable quantitative results. The provided workflows offer a visual aid for the experimental process. It is anticipated that by following these guidelines, researchers in drug development and other scientific fields can effectively characterize the solubility of this compound and integrate it successfully into their research endeavors.

References

- 1. Nickel(II) perchlorate - Wikipedia [en.wikipedia.org]

- 2. NICKEL(II) PERCHLORATE HEXAHYDRATE | 13637-71-3 [amp.chemicalbook.com]

- 3. Nickel perchlorate | Cl2NiO8 | CID 26158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 5. Cobalt(II) perchlorate - Wikipedia [en.wikipedia.org]

- 6. cobalt(II) perchlorate [chemister.ru]

- 7. midlandsci.com [midlandsci.com]

- 8. wholesale Iron(III) perchlorate hydrate Crystalline - FUNCMATER [funcmater.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Health and Safety Hazards of Chromium Triperchlorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Chromium triperchlorate is a hazardous substance, and all handling should be performed by trained personnel with appropriate personal protective equipment in a controlled laboratory setting.

Executive Summary

Chromium triperchlorate, Cr(ClO₄)₃, is a powerful oxidizing agent that presents significant health and safety hazards. While specific toxicological data for this compound is limited, its hazardous properties can be inferred from the known toxicities of chromium(III) compounds and perchlorate (B79767) salts. The primary concerns are its potential for causing fires and explosions, particularly when in contact with organic materials, and its health effects upon exposure. This guide provides a comprehensive overview of the known and inferred hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

Limited data is available for the specific physical and chemical properties of anhydrous chromium triperchlorate. The hexahydrate, Cr(ClO₄)₃·6H₂O, is a more common form.

| Property | Value | Source |

| Chemical Formula | Cr(ClO₄)₃ | - |

| Molar Mass | 350.34 g/mol | [1] |

| Appearance | Cyan solid (anhydrous); Dark blue crystalline powder (hexahydrate) | [1][2] |

| Solubility in Water | 58 g/100 mL at 25 °C (anhydrous); 130 g/100 mL at 20 °C (hexahydrate) | [1] |

| Solubility in other solvents | Soluble in ethanol | [1] |

| Decomposition | Chlorates release oxygen, chlorine, and chlorine dioxide when heated above 300°C. | [3] |

Health Hazard Information

Summary of Toxicological Data

| Hazard | Effect | Species | Route | Value | Source |

| Chromium (III) - General | Acute Oral Toxicity Threshold | Human | Oral | 1900–3300 mg/kg | [4] |

| Chromium (III) Oxide | Acute Oral LD50 | Rat | Oral | > 5 g/kg | [5] |

| Perchlorate | Chronic Oral Reference Dose (RfD) | Human | Oral | 0.0007 mg/kg/day | [6] |

| Perchlorate | Minimal Risk Level (MRL) - Chronic | Human | Oral | 0.0007 mg/kg/day | [6] |

Routes of Exposure and Effects

-

Inhalation: Inhalation of dust may cause respiratory irritation.[3] Chronic exposure to chromium(III) compounds can irritate the airways.[3] Symptoms of exposure to perchlorates can include shortness of breath and difficulty breathing.[3]

-

Skin Contact: Causes burns on contact.[7] Chromium(III) compounds may cause allergic dermatitis in individuals with prior sensitization to Cr(VI) compounds.[7] Direct contact can produce chemical burns.[3]

-

Eye Contact: Causes severe eye damage.[3]

-

Ingestion: Toxic by ingestion and may cause kidney injury.[7] It can produce chemical burns in the oral cavity and gastrointestinal tract.[3]

Carcinogenicity

There is no conclusive evidence to suggest that chromium(III) compounds are carcinogenic.[5] The International Agency for Research on Cancer (IARC) has not classified chromium(III) compounds as carcinogenic.[7]

Fire and Explosion Hazards

Chromium triperchlorate is a strong oxidizer and poses a significant fire and explosion risk.

| Hazard | Description | Source |

| Oxidizing Properties | Strong oxidizer. Contact with combustible materials may cause fire. | [8] |

| Explosive Mixtures | Forms explosive mixtures with finely powdered metals, alcohols, and reducing agents.[9] Mixtures with organic materials such as wood, paper, and sugar can be ignited by friction or shock.[3] | |

| Thermal Decomposition | Heating may cause violent rupture of containers.[3] Decomposition may produce toxic fumes of hydrogen chloride and metal oxides.[3] Perchlorates are very strong oxidizers when heated.[10] | |

| Reaction with Ammonia | The hexammine complex, Cr(ClO₄)₃·6NH₃, will explode. | [1] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of chromium triperchlorate are not available. However, the following general methodologies can be adapted.